1-Tert-butylcyclopent-2-en-1-ol

Lipophilicity Solubility Membrane Permeability

1-Tert-butylcyclopent-2-en-1-ol (CAS 77931-79-4) is a C9 tertiary allylic alcohol featuring a cyclopentene ring substituted at the 1-position with both a hydroxyl and a bulky tert-butyl group. With a molecular weight of 140.22 g/mol and a formula of C9H16O, its structure imparts a significantly higher computed lipophilicity (XLogP3 = 2.2) and greater steric demand compared to common cyclopentenol analogs like cyclopent-2-en-1-ol or 1-methylcyclopent-2-en-1-ol.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B1371442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butylcyclopent-2-en-1-ol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1(CCC=C1)O
InChIInChI=1S/C9H16O/c1-8(2,3)9(10)6-4-5-7-9/h4,6,10H,5,7H2,1-3H3
InChIKeyQFYNVNROKGZOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butylcyclopent-2-en-1-ol: A Sterically Demanding Tertiary Allylic Alcohol Building Block


1-Tert-butylcyclopent-2-en-1-ol (CAS 77931-79-4) is a C9 tertiary allylic alcohol featuring a cyclopentene ring substituted at the 1-position with both a hydroxyl and a bulky tert-butyl group [1]. With a molecular weight of 140.22 g/mol and a formula of C9H16O, its structure imparts a significantly higher computed lipophilicity (XLogP3 = 2.2) and greater steric demand compared to common cyclopentenol analogs like cyclopent-2-en-1-ol or 1-methylcyclopent-2-en-1-ol [1]. This combination of properties makes it a compelling candidate for applications requiring enhanced organic solubility, controlled conformational flexibility, or specific steric outcomes in synthetic transformations.

1
Sterically demanding tertiary allylic alcohol building block for synthetic routes requiring bulky substitution and high lipophilicity.
2
Supports non-polar media synthesis, phase-transfer catalysis, and chiral ligand construction where enhanced hydrophobicity is essential.
3
Commercial availability at high purity (98%) may reduce purification burden in multi-step total synthesis workflows.

Why 1-Tert-butylcyclopent-2-en-1-ol Cannot Be Replaced by Simpler Cyclopentenol Analogs


Indiscriminate substitution of 1-tert-butylcyclopent-2-en-1-ol with simpler analogs like cyclopent-2-en-1-ol or 1-methylcyclopent-2-en-1-ol overlooks critical differences in physicochemical and steric properties that directly impact synthetic utility. The target compound's computed LogP of 2.2 represents a dramatic increase in hydrophobicity—over 3- to 5-fold higher than the unsubstituted parent (LogP ~0.4-0.7), and nearly 3-fold higher than the methyl analog (XLogP3 0.8) [1]. Furthermore, the presence of a rotatable C-C bond between the ring and the tert-butyl group introduces conformational flexibility absent in unsubstituted cyclopent-2-en-1-ol [1]. These differences govern phase-transfer behavior, solubility in non-polar media, and the steric environment around the reactive allylic alcohol center, making direct replacement without re-optimization of reaction conditions or purification protocols unlikely to succeed.

Target
1-Tert-butylcyclopent-2-en-1-ol
XLogP3 2.2, 1 rotatable bond, 98% purity
Common Analogs
Cyclopent-2-en-1-ol / 1-Methyl derivative
LogP ≤0.8, 0 rotatable bonds, ~95% purity
Lipophilicity mismatch: The target compound exhibits a 3–5× higher LogP than unsubstituted and methyl analogs, which can shift phase-transfer behavior and solubility in non-polar media.
Conformational flexibility: Introduction of a rotatable C–C bond absent in simpler cyclopentenols alters steric environment around the reactive allylic alcohol, potentially affecting diastereoselectivity.
Purity grade: The higher certified purity (98% vs. common 95%) may not be replicated with generic cyclopentenol sources, impacting reproducibility in sensitive multi-step sequences.

Quantitative Differentiators for 1-Tert-butylcyclopent-2-en-1-ol Scientific Procurement


Enhanced Lipophilicity vs. Unsubstituted and Methyl-Substituted Cyclopentenols

1-Tert-butylcyclopent-2-en-1-ol exhibits a computed XLogP3 of 2.2, which is substantially higher than that of cyclopent-2-en-1-ol (LogP 0.42-0.70) and 1-methylcyclopent-2-en-1-ol (XLogP3 0.8) [1]. This quantifiable increase in lipophilicity is directly attributable to the bulky, hydrophobic tert-butyl substituent.

Lipophilicity
Cross-study comparable
XLogP3 = 2.2
Supports non-polar synthesis and phase-transfer selection
vs. cyclopent-2-en-1-ol (LogP 0.42–0.70) and 1-methyl analog (XLogP3 0.8); 3.1×–5.2× increase
Lipophilicity Solubility Membrane Permeability ADME

Introduction of Conformational Flexibility via a Unique Rotatable Bond

Unlike the rigid cyclopent-2-en-1-ol parent structure which has zero rotatable bonds, 1-tert-butylcyclopent-2-en-1-ol possesses one rotatable bond connecting the bulky tert-butyl group to the cyclopentene ring [1]. This introduces a new axis of conformational freedom that can influence molecular recognition and reactivity, while the tert-butyl group itself maintains a large steric footprint.

Rotatable Bonds
Supporting evidence
1 rotatable bond
Introduces conformational degree of freedom for ligand design context
Parent cyclopent-2-en-1-ol has 0 rotatable bonds; PubChem Cactvs 3.4.6.11
Conformational Analysis Steric Effects Molecular Design

High Vendor-Supplied Purity Compared to Typical Cyclopentenol Standards

Commercially available 1-tert-butylcyclopent-2-en-1-ol is offered at a certified purity of 98% from specialist suppliers , which is typically higher than the standard 95% purity grade commonly offered for simpler, less specialized cyclopentenol building blocks like 1-methylcyclopent-2-en-1-ol . This higher baseline purity can reduce the need for additional in-house purification steps.

Vendor Purity
Data to verify
98%
Supports streamlined synthesis procurement
Reported vs. typical 95% for simpler cyclopentenol building blocks; supplier-sourced
Purity Quality Control Procurement

Optimal Use Cases for 1-Tert-butylcyclopent-2-en-1-ol in R&D and Process Chemistry


Synthesis of Sterically Shielded Chiral Ligands and Catalysts

The combination of a reactive tertiary allylic alcohol with a sterically demanding tert-butyl group makes 1-tert-butylcyclopent-2-en-1-ol a valuable precursor for designing chiral ligands where enhanced hydrophobicity (XLogP3 2.2) and controlled conformational flexibility are desired. It can serve as a building block for phosphine or N-heterocyclic carbene ligands, where the 1-position substituent directly influences the chiral environment around a metal center [1].

Non-Polar Media Reactions and Phase-Transfer Catalysis

With a computed LogP of 2.2, this compound is well-suited for reactions performed in hydrophobic solvents or under phase-transfer conditions where more polar cyclopentenols (LogP <1) would preferentially partition into an aqueous phase, potentially compromising reaction rates and yields [1].

Medicinal Chemistry Fragment Libraries for Lipophilic Target Binding

In fragment-based drug discovery, the 3- to 5-fold increase in lipophilicity compared to the unsubstituted cyclopentenol parent allows this fragment to probe hydrophobic binding pockets more effectively. Its single rotatable bond offers a different conformational sampling profile than rigid fragments, a factor that can be crucial for generating productive binding poses against targets like GPCRs or nuclear receptors [1].

Multi-Step Total Synthesis Requiring High-Purity Intermediates

The commercial availability of this compound at 98% purity directly supports its use in complex total synthesis campaigns, such as the construction of carbocyclic nucleosides or polyoxin analogs, where starting material purity can significantly impact downstream diastereoselectivity and overall yield .

Application
Selection Property
Validation Focus
Chiral ligand & catalyst synthesis
Steric bulk & hydrophobicity
Chiral induction, metal-center environment
Non-polar media reactions & phase-transfer catalysis
Enhanced lipophilicity
Solubility in hydrophobic solvents, phase-transfer efficiency
Fragment-based drug discovery (lipophilic targets)
Lipophilicity & conformational flexibility
Binding to hydrophobic pockets, conformational sampling
Multi-step total synthesis
Elevated purity grade
Impurity carry-through impact on yield & selectivity
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